

Spectroscopic Analysis of 1-Ethyl-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethyl-1H-indole**

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This guide provides a comprehensive overview of the key spectroscopic data for **1-Ethyl-1H-indole** ($C_{10}H_{11}N$), a significant heterocyclic compound in chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural elucidation of **1-Ethyl-1H-indole** is supported by a combination of spectroscopic techniques. The quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and MS are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted 1H NMR Spectroscopic Data for **1-Ethyl-1H-indole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.62	d	1H	H-4
7.51	d	1H	H-7
7.18	t	1H	H-6
7.09	t	1H	H-5
7.05	d	1H	H-2
6.48	d	1H	H-3
4.15	q	2H	N-CH ₂
1.45	t	3H	CH ₃

Disclaimer: The ¹H NMR data presented is predicted as experimental data was not readily available in the searched public databases.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Ethyl-1H-indole**

Chemical Shift (δ) ppm	Assignment
135.9	C-7a
128.5	C-3a
128.3	C-2
121.3	C-5
120.9	C-6
119.2	C-4
109.3	C-7
100.9	C-3
41.6	N-CH ₂
15.3	CH ₃

Disclaimer: The ¹³C NMR data presented is predicted as experimental data was not readily available in the searched public databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **1-Ethyl-1H-indole** would be expected to show the following characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for **1-Ethyl-1H-indole**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100-3000	Medium	C-H Stretch	Aromatic C-H
2975-2925	Medium-Strong	C-H Stretch	Aliphatic C-H (CH ₃ , CH ₂)
1615-1580	Medium	C=C Stretch	Aromatic Ring
1490-1450	Medium-Strong	C=C Stretch	Aromatic Ring
1470-1450	Medium	C-H Bend	Aliphatic C-H (CH ₂)
1380-1370	Medium	C-H Bend	Aliphatic C-H (CH ₃)
750-700	Strong	C-H Bend (out-of-plane)	ortho-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **1-Ethyl-1H-indole** shows a prominent molecular ion peak and characteristic fragment ions.[\[1\]](#)

Table 4: Mass Spectrometry Data (GC-MS, EI) for **1-Ethyl-1H-indole**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
145	50.06	[M] ⁺ (Molecular Ion)
130	99.99	[M-CH ₃] ⁺
131	14.52	[M-CH ₂] ⁺
89	23.53	[C ₇ H ₅] ⁺
77	13.02	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like **1-Ethyl-1H-indole**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Ethyl-1H-indole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a drop of **1-Ethyl-1H-indole** between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.
- Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will perform a Fourier transform of the interferogram to produce the infrared spectrum. Identify and label the significant absorption bands.

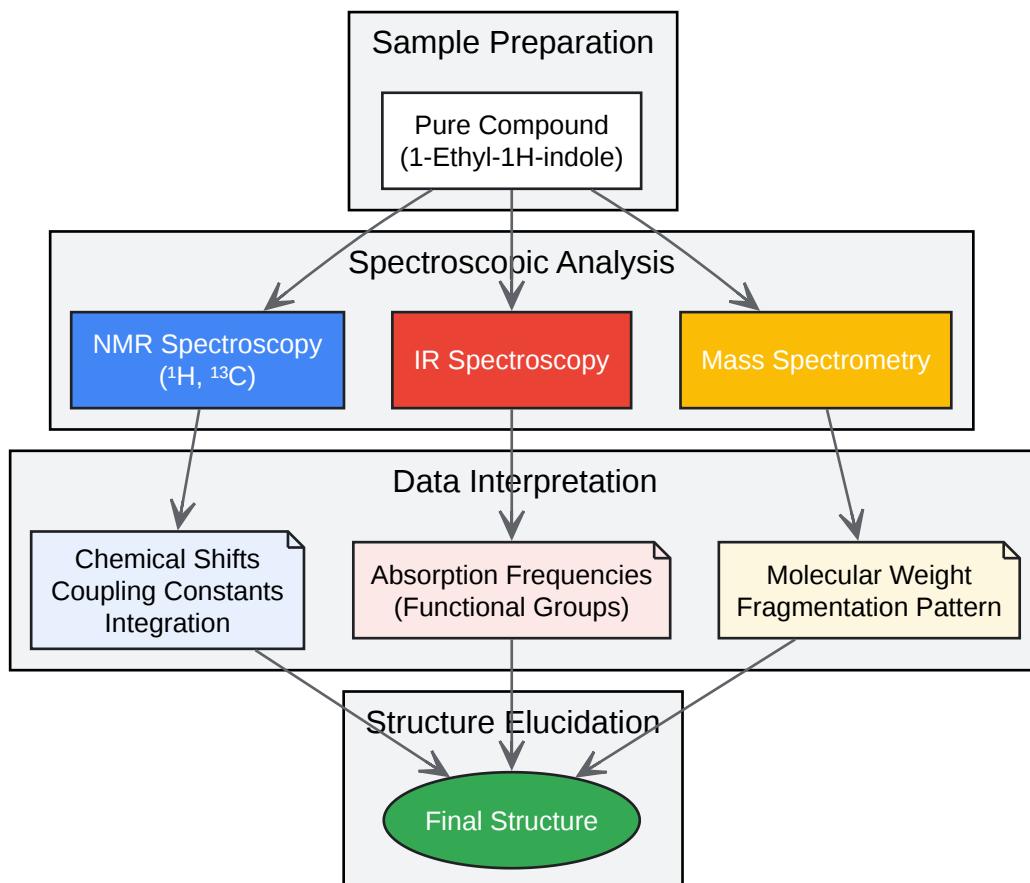
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1-Ethyl-1H-indole** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the solution into a gas chromatograph-mass spectrometer (GC-MS). The sample is vaporized and separated on the GC column before entering the mass spectrometer. For electron ionization (EI), an electron beam with a typical energy of 70 eV is used to ionize the sample.

- Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.



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Workflow for Spectroscopic Analysis

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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